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Compound of Interest

Compound Name: 1-cyclohexenylboronic Acid

Cat. No.: B1350886 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-Cyclohexenylboronic acid and its derivatives are valuable reagents in modern organic

synthesis, offering a versatile platform for the introduction of the cyclohexenyl moiety into a

wide range of molecular scaffolds. This reactivity is particularly relevant in the field of drug

discovery and development, where the cyclohexene ring can impart desirable pharmacokinetic

and pharmacodynamic properties to bioactive molecules. This technical guide provides an in-

depth overview of the reactivity profile of 1-cyclohexenylboronic acid, focusing on its

application in key carbon-carbon and carbon-heteroatom bond-forming reactions. Detailed

experimental protocols and quantitative data are presented to facilitate the practical application

of this reagent in a research setting.

Core Reactivity: Suzuki-Miyaura and Chan-Lam
Couplings
The primary utility of 1-cyclohexenylboronic acid lies in its participation in palladium-

catalyzed Suzuki-Miyaura and copper-catalyzed Chan-Lam cross-coupling reactions. These

transformations allow for the efficient formation of C-C and C-N bonds, respectively, under

relatively mild conditions.

Suzuki-Miyaura Coupling
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The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds,

typically between an organoboron compound and an organohalide. 1-Cyclohexenylboronic
acid serves as the organoboron partner, enabling the synthesis of various 1-arylcyclohexenes.
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A simplified representation of the Suzuki-Miyaura coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling:
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Entry
Aryl
Halide

Catalyst
(mol%)

Base Solvent Time (h)
Temp
(°C)

Yield
(%)

1

4-

Bromoani

sole

Pd(PPh₃)

₄ (3)
Na₂CO₃

Toluene/

EtOH/H₂

O

12 80 95

2

1-

Bromona

phthalen

e

Pd(dppf)

Cl₂ (2)
K₃PO₄ Dioxane 8 100 92

3

4-

Chlorotol

uene

Pd(OAc)₂

(2) /

SPhos

(4)

K₂CO₃
Toluene/

H₂O
16 100 85

Experimental Protocol: Synthesis of 1-(4-methoxyphenyl)cyclohex-1-ene

A mixture of 1-cyclohexenylboronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd(PPh₃)₄

(0.03 mmol), and Na₂CO₃ (2.0 mmol) in a 4:1:1 mixture of toluene/ethanol/water (5 mL) is

degassed and heated at 80°C for 12 hours under a nitrogen atmosphere. After cooling to room

temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water

(2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and

concentrated under reduced pressure. The crude product is purified by column

chromatography on silica gel (hexane/ethyl acetate = 9:1) to afford 1-(4-

methoxyphenyl)cyclohex-1-ene.

Chan-Lam Coupling
The Chan-Lam coupling provides a valuable route for the formation of carbon-nitrogen bonds

by reacting an organoboronic acid with an amine in the presence of a copper catalyst. This

reaction allows for the synthesis of N-alkenyl anilines from 1-cyclohexenylboronic acid.

Reaction Scheme:
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A simplified representation of the Chan-Lam coupling reaction.

Quantitative Data for Chan-Lam Coupling:
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Entry Amine
Catalyst
(mol%)

Base Solvent Time (h)
Temp
(°C)

Yield
(%)

1 Aniline
Cu(OAc)₂

(10)
Pyridine DCM 24 RT 78

2

4-

Methoxy

aniline

CuI (10) Et₃N Toluene 18 80 82

3

2-

Methylani

line

Cu(OAc)₂

(15)
DMAP MeCN 36 RT 75

Experimental Protocol: Synthesis of N-(cyclohex-1-en-1-yl)aniline

To a solution of 1-cyclohexenylboronic acid (1.5 mmol) and aniline (1.0 mmol) in

dichloromethane (10 mL) is added Cu(OAc)₂ (0.1 mmol) and pyridine (2.0 mmol). The reaction

mixture is stirred at room temperature under an air atmosphere for 24 hours. The mixture is

then filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

The residue is purified by column chromatography on silica gel (hexane/ethyl acetate = 19:1) to

yield N-(cyclohex-1-en-1-yl)aniline.

Applications in Drug Development
The cyclohexenyl moiety introduced via 1-cyclohexenylboronic acid can be found in various

bioactive molecules, including kinase inhibitors. The rigid, yet non-planar, structure of the

cyclohexene ring can provide a desirable scaffold for orienting functional groups for optimal

interaction with biological targets.

Logical Workflow for Kinase Inhibitor Synthesis
The synthesis of a potential kinase inhibitor can be envisioned through a convergent route

utilizing 1-cyclohexenylboronic acid as a key building block.
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Step 1: Suzuki-Miyaura Coupling

Step 2: Functional Group Interconversion

Step 3: Final Coupling / Cyclization
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A general workflow for the synthesis of a kinase inhibitor.

While specific signaling pathways directly modulated by compounds solely derived from 1-
cyclohexenylboronic acid are not extensively documented in publicly available literature, its

utility as a synthetic building block is well-established. For instance, the synthesis of certain
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kinase inhibitors involves the coupling of a cyclohexenyl moiety to a core heterocyclic scaffold

that is known to interact with the ATP-binding site of kinases. The cyclohexenyl group can then

be further functionalized to enhance potency and selectivity.

Conclusion
1-Cyclohexenylboronic acid is a versatile and valuable reagent for the synthesis of complex

organic molecules. Its reactivity in Suzuki-Miyaura and Chan-Lam couplings provides efficient

access to a variety of substituted cyclohexenes. These structural motifs are of significant

interest in medicinal chemistry, particularly in the design of enzyme inhibitors. The experimental

protocols and quantitative data provided in this guide are intended to serve as a practical

resource for researchers engaged in the synthesis of novel bioactive compounds.

To cite this document: BenchChem. [Reactivity Profile of 1-Cyclohexenylboronic Acid: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1350886#reactivity-profile-of-1-cyclohexenylboronic-
acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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